molecular formula C15H13IO B1359040 4-Ethyl-4'-iodobenzophenone CAS No. 951885-15-7

4-Ethyl-4'-iodobenzophenone

Cat. No.: B1359040
CAS No.: 951885-15-7
M. Wt: 336.17 g/mol
InChI Key: JDTBTYRMJKNYRB-UHFFFAOYSA-N
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Description

4-Ethyl-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where the phenyl rings are substituted with an ethyl group at the para position of one ring and an iodine atom at the para position of the other ring.

Properties

IUPAC Name

(4-ethylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBTYRMJKNYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4’-iodobenzophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 4-ethylbenzoyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure high yield and selectivity .

Another method involves the Suzuki-Miyaura coupling reaction, where 4-ethylphenylboronic acid is coupled with 4-iodobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-4’-iodobenzophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield, minimal waste, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-4'-iodobenzophenone is a chemical compound with a variety of applications in scientific research, including uses in chemistry, biology, and industry. Research also indicates that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

  • Chemistry this compound can serve as a precursor in the synthesis of complex organic molecules. It can undergo substitution, reduction, and oxidation reactions.
  • Biology It is used in the study of biological pathways and mechanisms.
  • Industry It sees use in the production of polymers, dyes, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The iodine atom can be substituted with other functional groups using reagents like organometallic compounds. Common reagents for substitution include organometallic reagents (e.g., Grignard reagents) in anhydrous conditions, yielding various substituted benzophenones.
  • Reduction Reactions The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride in dry ether, resulting in 4-Ethoxycarbonyl-4’-iodobenzhydrol.
  • Oxidation Reactions The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate in aqueous solution, resulting in 4-Ethoxycarbonyl-4’-iodobenzoic acid.

Antimicrobial Activity

ECIB has demonstrated promising antimicrobial properties, with research indicating that derivatives of ECIB exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study reported that derivatives showed minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against tested pathogens.

Compound DerivativeMIC (µg/mL)Bacterial Strain
ECIB-Derivative 116Staphylococcus aureus
ECIB-Derivative 232Escherichia coli
ECIB-Derivative 364Pseudomonas aeruginosa

Anti-inflammatory Activity

In vitro studies have shown that ECIB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition suggests potential applications in treating inflammatory diseases, and involves the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Anticancer Properties

ECIB has been investigated for its anticancer effects, particularly against breast cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest

The biological activity of ECIB is largely attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB.
  • Anticancer Mechanism : Induction of apoptosis is mediated by caspase activation and disruption of mitochondrial membrane potential.

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of ECIB derivatives against multi-drug resistant strains demonstrated a significant reduction in bacterial load, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Treatment : In a preclinical model, treatment with ECIB resulted in reduced tumor size and improved survival rates in mice bearing breast cancer xenografts.

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-iodobenzophenone depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its interactions with biological targets .

Biological Activity

4-Ethyl-4'-iodobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H13IO\text{C}_{15}\text{H}_{13}\text{I}\text{O}

Synthesis Methods:
The synthesis of this compound typically involves the following steps:

  • Formation of Benzophenone Core: The initial step is the Friedel-Crafts acylation reaction using benzene and benzoyl chloride in the presence of a Lewis acid catalyst.
  • Iodination: The introduction of iodine can be achieved through electrophilic iodination methods, often using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.

Antimicrobial Properties

Research indicates that derivatives of iodinated benzophenones, including this compound, exhibit antimicrobial activity. For instance, studies have shown that certain benzophenone derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzophenone derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with DNA or enzymes involved in cell cycle regulation .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It can inhibit key enzymes involved in cancer cell metabolism or proliferation, leading to reduced cell viability .
  • Oxidative Stress Induction: Some studies suggest that the compound can induce oxidative stress in cells, contributing to its cytotoxic effects .

Study on Anticancer Effects

A study conducted on various benzophenone derivatives, including this compound, assessed their cytotoxicity against MCF-7 and PC3 cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of iodinated benzophenones showed that this compound inhibited the growth of MRSA with an IC50 value comparable to established antibiotics. This suggests its potential use as a therapeutic agent in treating resistant bacterial infections .

5. Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-7 (Breast Cancer)20.0
AnticancerPC3 (Prostate Cancer)25.0

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